

# Neladenoson in Heart Failure: A Comparative Analysis of Efficacy in HFrEF and HFpEF

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Neladenoson |           |
| Cat. No.:            | B10821588   | Get Quote |

A Tale of Two Failures: Despite a promising preclinical profile, the partial adenosine A1 receptor agonist **neladenoson** bialanate ultimately failed to demonstrate clinical efficacy in phase IIb trials for both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). This guide provides a detailed comparison of the available efficacy data from clinical trials in these two distinct heart failure populations, alongside an overview of the preclinical rationale and the drug's mechanism of action.

**Neladenoson**, a partial agonist of the adenosine A1 receptor, was developed with the aim of providing cardioprotective benefits without the adverse effects associated with full adenosine receptor agonists. Preclinical studies in various animal models of cardiac injury suggested potential benefits, including improved cardiac function.[1] However, the translation from preclinical promise to clinical efficacy proved challenging, as evidenced by the outcomes of the PANTHEON and PANACHE trials.

# Clinical Efficacy: A Head-to-Head Comparison in HFrEF and HFpEF

The definitive comparison of **neladenoson**'s efficacy in HFrEF and HFpEF comes from two large-scale, randomized, double-blind, placebo-controlled phase IIb clinical trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF. Both trials evaluated a range of oral doses of **neladenoson** bialanate (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) administered once daily for 20 weeks.



### **PANTHEON Trial: HFrEF Cohort**

The PANTHEON trial enrolled 462 patients with chronic HFrEF, defined as a left ventricular ejection fraction (LVEF) of 40% or less. The primary efficacy endpoints were the change from baseline in LVEF and the change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

Quantitative Data Summary: PANTHEON (HFrEF) Trial

| Endpoin<br>t                         | Placebo | Neladen<br>oson<br>(5mg) | Neladen<br>oson<br>(10mg) | Neladen<br>oson<br>(20mg) | Neladen<br>oson<br>(30mg) | Neladen<br>oson<br>(40mg) | Outcom<br>e                                                             |
|--------------------------------------|---------|--------------------------|---------------------------|---------------------------|---------------------------|---------------------------|-------------------------------------------------------------------------|
| Change<br>in LVEF<br>(%)             | -       | -                        | -                         | -                         | -                         | -                         | No<br>significan<br>t dose-<br>depende<br>nt effect<br>observed<br>.[1] |
| Change<br>in NT-<br>proBNP<br>(ng/L) | -       | -                        | -                         | -                         | -                         | -                         | No<br>significan<br>t dose-<br>depende<br>nt effect<br>observed<br>.[1] |

Specific numerical data for changes in LVEF and NT-proBNP across different dosage groups were not detailed in the provided search results, however, the primary outcome was clearly stated as having no dose-dependent favorable effect.

Secondary endpoints, including changes in left ventricular volumes and high-sensitivity troponin T, also showed no significant benefit with **neladenoson** treatment.[1]

## **PANACHE Trial: HFpEF Cohort**



The PANACHE trial investigated **neladenoson** in 305 patients with HFpEF, characterized by an LVEF of 45% or greater and elevated natriuretic peptide levels. The primary endpoint for this study was the change from baseline in the six-minute walk test (6MWT) distance, a measure of exercise capacity.

Quantitative Data Summary: PANACHE (HFpEF) Trial

| Endpoint | Placebo | **Neladenoson** (5mg) | **Neladenoson** (10mg) | **Neladenoson** (20mg) | **Neladenoson** (30mg) | **Neladenoson** (40mg) | Outcome | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :-

Secondary endpoints in the PANACHE trial, such as changes in daily activity levels, NT-proBNP, and quality of life scores, also did not show a significant dose-dependent improvement with **neladenoson**.

# **Preclinical Rationale and Efficacy**

While direct comparative preclinical studies in HFrEF versus HFpEF models are not readily available in the public domain, the rationale for investigating **neladenoson** in heart failure stemmed from its mechanism of action. As a partial adenosine A1 receptor agonist, it was expected to offer cardioprotective effects by improving mitochondrial function and reducing cardiac remodeling, without causing the significant bradycardia and other side effects associated with full agonists. Preclinical studies in animal models of heart failure did demonstrate beneficial effects on cardiac function, which provided the foundation for its clinical development. However, the lack of translation of these preclinical findings to clinical benefit underscores the complexities of heart failure pathophysiology and the challenges in drug development for this condition.

# **Experimental Protocols PANTHEON Trial (HFrEF) Methodology**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding phase IIb trial.
- Participants: 462 patients with chronic HFrEF (NYHA class II-IV, LVEF ≤ 40%).



- Intervention: Once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.
- Primary Endpoints: Change from baseline to 20 weeks in LVEF (measured by echocardiography) and NT-proBNP.
- Secondary Endpoints: Changes in left ventricular volumes, high-sensitivity troponin T, cardiovascular mortality, and heart failure hospitalizations.

# **PANACHE Trial (HFpEF) Methodology**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding phase IIb trial.
- Participants: 305 patients with HFpEF (NYHA class II-III, LVEF ≥ 45%, and elevated natriuretic peptides).
- Intervention: Once-daily oral doses of **neladenoson** bialanate (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.
- Primary Endpoint: Change from baseline to 20 weeks in 6-minute walk test distance.
- Secondary Endpoints: Changes in daily physical activity, NT-proBNP levels, and quality of life.

# **Mechanism of Action and Signaling Pathway**

**Neladenoson** is a partial agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The binding of **neladenoson** to the A1 receptor is intended to initiate a signaling cascade that confers cardioprotective effects. The proposed mechanism involves the activation of Gi proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can influence various downstream effectors, potentially leading to improved calcium handling and mitochondrial function.





Click to download full resolution via product page

Neladenoson's proposed signaling pathway.

## **Clinical Trial Workflow**

The workflow for both the PANTHEON and PANACHE trials followed a similar structure, from patient screening and randomization to treatment and follow-up.





Click to download full resolution via product page

Workflow of the PANTHEON and PANACHE clinical trials.

### Conclusion

In conclusion, despite a sound preclinical rationale, **neladenoson** failed to demonstrate a significant dose-dependent improvement in key efficacy endpoints in large clinical trials for both HFrEF and HFpEF. The PANTHEON trial showed no benefit on LVEF or NT-proBNP in HFrEF patients, while the PANACHE trial revealed no improvement in exercise capacity in individuals with HFpEF. These findings highlight the significant challenges in translating preclinical observations into clinical success in the complex and heterogeneous syndromes of heart



failure. Further research into alternative therapeutic targets and pathways is warranted to address the unmet needs of patients with both forms of heart failure.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [Neladenoson in Heart Failure: A Comparative Analysis
  of Efficacy in HFrEF and HFpEF]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10821588#how-does-neladenoson-s-efficacycompare-in-hfref-versus-hfpef-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com